Dimethyl(vinyl)silane
Description
Significance of Organosilicon Compounds in Modern Chemistry
Organosilicon compounds, characterized by at least one silicon-carbon bond, are pivotal in numerous areas of chemistry and materials science. numberanalytics.comresearchgate.net Their importance stems from the unique properties of the silicon atom compared to carbon, including lower electronegativity, larger atomic size, and the ability to utilize d-orbitals, which allows for hypervalent compounds. soci.org This leads to a diverse range of reactivity and stability in organosilicon molecules. numberanalytics.com They are extensively used as synthetic intermediates, protecting groups for functional groups like alcohols, and as essential components in the synthesis of advanced materials such as silicones and polysiloxanes, which are valued for their thermal stability and flexibility. numberanalytics.comzmsilane.com The ability of organosilicon compounds to form stable bonds with elements like carbon, oxygen, and nitrogen makes them indispensable tools in organic synthesis, facilitating the creation of complex molecules for pharmaceuticals and other applications. numberanalytics.comresearchgate.net
Specific Role of Vinylsilanes as Versatile Intermediates and Monomers
Vinylsilanes, a subclass of organosilicon compounds featuring a vinyl group attached to a silicon atom, are particularly valued for their versatility. nih.govosisilicones.com They serve as crucial intermediates in organic synthesis, prized for their high utility, low toxicity, and stability. nih.govresearchgate.net The vinyl group can participate in a wide array of reactions, including hydrosilylation, cross-coupling reactions (like the Hiyama-Denmark coupling), and polymerization. nih.govresearchgate.netacs.org This reactivity allows for the stereoselective formation of complex organic structures, such as di- and trisubstituted olefins. acs.org As monomers, vinylsilanes are used in the production of specialized polymers and as coupling agents to enhance the adhesion and compatibility between organic polymers and inorganic fillers, thereby improving the mechanical and thermal properties of composite materials. osisilicones.comchembk.comchemimpex.com
Historical Context of Dimethyl(vinyl)silane Studies
The field of organosilicon chemistry began in 1863 with the synthesis of tetraethylsilane. sbfchem.com The journey of vinyl-substituted silanes, as part of the broader exploration of organosilicon compounds, gained momentum in the mid-20th century. jcslc.com This era saw a surge in demand for new chemical solutions, leading to the development of various silane (B1218182) coupling agents. jcslc.com Early research focused on the synthesis and characterization of simple organosilicon compounds, which eventually led to the discovery of linear and cyclic polysiloxanes. sbfchem.com While specific early studies solely on this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancement of vinylsilanes and their application as monomers and intermediates. The synthesis of related compounds, such as chloro(dimethyl)vinylsilane, which serves as a precursor, has been a key step in making this compound and its derivatives more accessible for research and industrial use. sigmaaldrich.com
Current Research Trajectories and Future Outlook for this compound Chemistry
Current research on this compound and related vinylsilanes is focused on expanding their synthetic utility and developing new applications. A significant area of investigation is the development of more efficient and selective catalytic systems for reactions involving vinylsilanes, such as hydrosilylation and cross-coupling reactions. researchgate.netacs.org For instance, recent advancements have focused on iron-catalyzed cycloaddition reactions to create unique molecular architectures and palladium-catalyzed cross-couplings for the synthesis of highly substituted alkenes. nih.govnih.gov Researchers are also exploring the use of vinylsilanes in the synthesis of novel polymers and materials with tailored properties for electronics and advanced composites. chemimpex.comacs.org The future outlook for this compound chemistry is promising, with potential applications in the development of new photoinduced reactions, advanced polymer synthesis, and the creation of complex, biologically active molecules through diversity-oriented synthesis. acs.orgrsc.orgresearchgate.net The continuous innovation in catalytic methods will likely unlock even more potential for this versatile chemical compound. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C4H10Si |
| Molecular Weight | 86.21 g/mol nih.gov |
| Boiling Point | 155 °C chembk.com |
| Density | 0.79 g/cm³ chembk.com |
| Appearance | Colorless transparent liquid chembk.com |
| Solubility | Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons. chembk.com |
Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 6.23 (dd), 6.02 (dd), 5.76 (dd), 0.24 (s, 6H) rsc.org |
| ¹³C NMR (CDCl₃) | δ 167.39, 144.95, 137.25, 133.94, 133.58, 128.65, 52.21, -2.79 ppm windows.net |
| ²⁹Si{¹H} NMR (CDCl₃) | δ –13.14 rsc.org |
| Infrared & Raman | Spectra show the existence of two conformers (syn and gauche) in vapor, liquid, and amorphous states, which is indicated by the vanishing of several bands upon crystallization. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREARPFWSGLDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl Vinyl Silane and Its Derivatives
Classical Synthesis Approaches for Vinylsilanes
Traditional methods for creating the vinyl-silicon bond are robust and have been practiced for decades. They include Grignard reactions, the addition of silicon hydrides to alkynes, disproportionation, and high-temperature condensation reactions.
The Grignard reaction is a cornerstone of organometallic chemistry and provides a versatile route to vinylsilanes. This method involves the reaction of a chlorosilane with a vinyl magnesium halide (e.g., vinylmagnesium bromide or chloride). The nucleophilic vinyl group from the Grignard reagent displaces a chloride ion on the silicon atom, forming a new silicon-carbon bond.
A key application of this method is in the synthesis of Chloro(dimethyl)vinylsilane, a direct precursor to Dimethyl(vinyl)silane. In a patented process, Dimethyldichlorosilane is treated with vinylmagnesium bromide or vinylmagnesium chloride. google.com The reaction is effectively catalyzed by antimony trichloride (B1173362) (SbCl₃), with a typical mass ratio of catalyst to dimethyldichlorosilane being 1:100 to 5:100. google.com The use of anhydrous tetrahydrofuran (B95107) (THF) as a solvent is preferred for the Grignard reagent. google.com To achieve a high yield of the desired monosubstituted product, a slight molar excess of the Grignard reagent to dimethyldichlorosilane (e.g., 1.05-1.20:1) is often employed. google.com
The general principle is also used to modify existing vinylsilanes. For instance, Vinyltrichlorosilane can be reacted with methylmagnesium bromide to produce Vinylmethyldichlorosilane. acs.org The versatility of Grignard reagents is crucial, though their high reactivity can sometimes necessitate careful control of reaction conditions to avoid side reactions or multiple substitutions on the silicon center. orgsyn.org To facilitate these reactions, which can be sluggish with less reactive organomagnesium reagents, catalysts such as zinc chloride can be employed. orgsyn.org
Table 1: Grignard Synthesis of Chloro(dimethyl)vinylsilane
| Parameter | Details |
|---|---|
| Reactants | Dimethyldichlorosilane, Vinylmagnesium bromide or Vinylmagnesium chloride |
| Catalyst | Antimony trichloride (SbCl₃) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Molar Ratio | (Vinylmagnesium halide) : (Dimethyldichlorosilane) = 1.05-1.20 : 1 |
| Product | Chloro(dimethyl)vinylsilane |
Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. The process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkyne. nih.gov This reaction is almost always catalyzed by a transition metal complex. nih.gov The hydrosilylation of acetylene (B1199291) or substituted alkynes with a silane (B1218182) like Dichlorodimethylsilane is a direct route to vinyl-substituted silanes.
A wide array of metal catalysts can be used, with the choice of catalyst influencing the regioselectivity and stereoselectivity of the product. organic-chemistry.org
Platinum and Rhodium Catalysts : Karstedt's catalyst (a platinum complex) is widely used and typically yields the β-isomer (E-vinylsilane) with high selectivity when reacting with terminal alkynes. nih.govacs.org Rhodium complexes can also be employed, though they may sometimes lead to a mixture of α and β products. acs.orgacs.org
Palladium, Cobalt, and Manganese Catalysts : Palladium catalysts can produce α-silylalkenes from electron-deficient alkynes. organic-chemistry.org Cobalt and Manganese-based catalysts have been developed for the regioselective synthesis of α-vinylsilanes (Markovnikov addition) and Z-vinylsilanes (anti-Markovnikov addition), respectively. organic-chemistry.org
Gold and Nickel Catalysts : Gold nanoparticles have been shown to catalyze the hydrosilylation of terminal allenes, while nickel catalysts are also effective for producing alkenylsilanes from allenes. organic-chemistry.org
The reaction progress can be monitored in real-time using techniques like FT-IR spectroscopy to track the consumption of the Si-H bond. nih.govacs.org
Table 2: Catalysts in Hydrosilylation for Vinylsilane Synthesis
| Catalyst Type | Metal | Typical Selectivity | Reference |
|---|---|---|---|
| Karstedt's Catalyst | Platinum | (E)-β-isomer | nih.gov, acs.org |
| Pincer Complex | Cobalt | α-vinylsilane (Markovnikov) | organic-chemistry.org |
| Photocatalyst | Manganese | (Z)-vinylsilane (anti-Markovnikov) | organic-chemistry.org |
| Cationic Complex | Rhodium | (E)-vinylsilane | acs.org |
Disproportionation, also known as redistribution, is a reaction in which a compound is converted into two or more dissimilar products. hengdasilane.com In organosilane chemistry, this typically involves the exchange of substituents around the silicon atom. These reactions are often catalyzed by Lewis acids or bases. hengdasilane.comresearchgate.net
A specific route to Chloro(dimethyl)vinylsilane involves the disproportionation of Dimethyldivinylsilane. google.com When Dimethyldivinylsilane is treated with hydrogen chloride gas in the presence of a ferric chloride catalyst, a redistribution of the vinyl and chloro groups occurs, yielding a mixture of Chloro(dimethyl)vinylsilane and Dimethyldichlorosilane. google.com
This type of reaction is a general phenomenon in silane chemistry. For example, Trichlorosilane can be disproportionated to produce Dichlorosilane, and ultimately Silane (SiH₄) and Silicon tetrachloride, using catalysts like aluminum chloride or specialized systems involving ionic salts and chelating agents. hengdasilane.comgoogle.com While effective, controlling the reaction to obtain a high yield of a single desired product can be challenging due to the formation of multiple products. Competing disproportionation reactions are also observed as side reactions in other processes, such as the transition-metal-mediated dimerization of vinylsilanes. mdpi.com
High-temperature gas-phase reactions represent one of the earliest industrial methods for synthesizing organochlorosilanes. This "Direct Process" or "Direct Reaction" typically involves passing an organic halide over a contact mass of silicon and a catalyst, usually copper, at elevated temperatures. acs.org
For the synthesis of vinylchlorosilanes, vinyl chloride vapor is passed through a heated tube containing a copper-silicon powder. acs.org The reaction is highly exothermic and requires careful temperature control, often by diluting the vinyl chloride stream with an inert gas like nitrogen, to prevent pyrolysis of the organic groups. acs.org This process yields a mixture of products, including Vinyltrichlorosilane, Vinyldichlorosilane, and other chlorinated silanes, which must then be separated by distillation. acs.org While this method is powerful for large-scale production of basic building blocks, it is energy-intensive and can lack selectivity. A similar process using allyl chloride produces various allylchlorosilanes. acs.org
Modern and Specialized Synthesis Strategies for this compound Precursors
More recent synthetic developments often focus on milder reaction conditions, higher selectivity, and the use of more complex or functionalized starting materials.
A novel and specialized route to Chloro(dimethyl)vinylsilane employs an esterification-like reaction. This patented method involves the reaction of an alkoxysilane with an acyl chloride. google.com Specifically, Dimethylvinylethoxysilane is reacted with Chloroacetyl chloride in the presence of a catalyst. google.com
The reaction proceeds by the cleavage of the silicon-oxygen bond of the ethoxy group and the formation of a new silicon-chlorine bond, yielding the desired Chloro(dimethyl)vinylsilane and an ester byproduct (ethyl chloroacetate). This approach avoids the use of more hazardous reagents like hydrogen chloride gas. For the reaction to proceed efficiently, the Dimethylvinylethoxysilane is first dried using a molecular sieve. google.com The reaction is typically conducted at a controlled temperature, for example between 10°C and 50°C, for several hours to ensure completion. google.com A molar ratio of Dimethylvinylethoxysilane to Chloroacetyl chloride between 0.6:1 and 1.0:1 is preferred. google.com
Table 3: Synthesis of Chloro(dimethyl)vinylsilane via Esterification
| Parameter | Details |
|---|---|
| Reactants | Dimethylvinylethoxysilane, Chloroacetyl chloride |
| Pre-treatment | Drying of Dimethylvinylethoxysilane with molecular sieve |
| Temperature | 10°C – 50°C |
| Reaction Time | 2 – 4 hours |
| Product | Chloro(dimethyl)vinylsilane |
Synthesis of Vinyl-Functionalized Siloxanes through Copolycondensation
A primary method for producing vinyl-functionalized siloxanes is the copolycondensation of various alkoxysilanes. This approach allows for the creation of copolymers with finely tuned molecular weights and a regulated number of functional methylvinylsiloxane units. dntb.gov.uanih.gov
One prominent technique involves the copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane in an active medium, such as acetic acid, followed by a thermal condensation step in a vacuum. nih.govmdpi.com The initial reaction is typically carried out at reflux for several hours. mdpi.com This process yields oligomeric products whose molecular weight can be significantly increased through subsequent thermal condensation at elevated temperatures (50–150 °C) and reduced pressure. mdpi.com
By adjusting the initial molar ratio of the vinyl-containing monomer (methylvinyldimethoxysilane) to the dimethyl monomer (dimethyldiethoxysilane), it is possible to control the vinyl group concentration in the final copolymer. mdpi.com This allows for the synthesis of a spectrum of copoly(methylvinyl)(dimethyl)siloxanes, ranging from those with a small percentage of vinyl units to fully vinyl-functionalized polysiloxanes. mdpi.com Analysis of the resulting microstructures often shows a random distribution of the monomer units within the polymer chain. nih.gov
The table below presents research findings on the synthesis of poly(methylvinyl)(dimethyl)siloxanes with varying monomer compositions.
Table 1: Composition and Molecular Weight Characteristics of Poly(methylvinyl)(dimethyl)siloxanes
| Product Name | Molar Ratio (MeVinSi/Me₂Si) | Mn (g/mol) | Mw (g/mol) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|
| PDMS-25-Vin | 1/3 | 1500 | 2400 | 1.6 |
| PDMS-50-Vin | 1/1 | 1800 | 3100 | 1.7 |
| PDMS-75-Vin | 3/1 | 2000 | 3600 | 1.8 |
| PDMS-100-Vin | 1/0 | 2100 | 4000 | 1.9 |
Data sourced from a study on copolycondensation in an active medium. mdpi.com
Approaches to Poly(dimethylvinylsiloxy)vinylsiloxane Architectures
A more complex and highly functional polymer architecture, poly(dimethylvinylsiloxy)vinylsiloxane, can be constructed through a multi-stage synthetic route. researchgate.netresearchgate.net This method allows for the creation of a linear polymer with a high density of reactive sites. The synthesis proceeds in three distinct stages:
Monomer Synthesis : The process begins with the synthesis of monosodiumoxy(diethoxy)(vinyl)silane. researchgate.netresearchgate.net
Hydrolytic Polycondensation (HPC) : The synthesized monomer then undergoes hydrolytic polycondensation. This step forms an intermediate polymer, poly(sodiumoxy)vinylsiloxane. researchgate.netresearchgate.net
Functionalization : In the final stage, the poly(sodiumoxy)vinylsiloxane is treated with a blocking agent, chloro(dimethyl)vinylsilane (CDMVS). This reaction attaches dimethylvinylsiloxy groups to the polymer backbone, yielding the target poly(dimethylvinylsiloxy)vinylsiloxane. researchgate.netresearchgate.net
The resulting linear polymers are characterized by a unique structure and can be fractionated to isolate polymers of varying molecular weights. researchgate.net Gel permeation chromatography (GPC) and NMR spectroscopy are used to characterize the compounds obtained at each stage of the synthesis. researchgate.net
Table 2: Molecular Weight and Viscosity of Poly(dimethylvinylsiloxy)vinylsiloxane Fractions
| Fraction | Molecular Weight (MW)* | Intrinsic Viscosity (dL/g) |
|---|---|---|
| First | 25000 | 0.059 |
| Second | 19000 | 0.053 |
| Third | 14000 | 0.043 |
| Fourth | 10500 | 0.040 |
| Fifth | 9000 | 0.039 |
| Sixth | 8000 | 0.035 |
\Molecular weights were determined by GPC. researchgate.net*
Generation of Highly Functionalized Vinyl-Containing Polydimethylsiloxanes
The generation of highly functionalized vinyl-containing polydimethylsiloxanes (PDMS) focuses on maximizing the incorporation of vinyl groups into the polymer structure. This high degree of functionalization is desirable for creating materials with enhanced cross-linking capabilities. The copolycondensation method described previously is a key technique for achieving this. dntb.gov.uanih.govmdpi.com
By manipulating the reaction conditions and monomer feed ratios during the copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane, copolymers with finely-tuned molecular weights between 1,500 and 20,000 g/mol and controlled levels of functional methylvinylsiloxane units can be achieved. nih.gov As the proportion of the vinyl-containing monomer (methylvinyldimethoxysilane) is increased, the density of vinyl groups along the polysiloxane chain rises, leading to a highly functionalized polymer. mdpi.com
Research has demonstrated the synthesis of copolymers where the vinyl-containing units make up 25%, 50%, 75%, and even 100% of the siloxane backbone (refer to Table 1). mdpi.com The synthesis of the 100% vinyl-functionalized variant, poly(methylvinyl)siloxane, represents the upper limit of this functionalization, achieved by using only methylvinyldimethoxysilane as the precursor in the polycondensation reaction. mdpi.com This highlights the method's capacity to produce a wide spectrum of materials, from lightly modified PDMS to polymers where every silicon atom in the backbone carries a reactive vinyl group.
Reactivity and Mechanistic Investigations of Dimethyl Vinyl Silane
Fundamental Reaction Pathways of the Vinylsilyl Moiety
The electronic nature of the vinyl group, influenced by the adjacent silicon atom, dictates its reactivity towards a range of reagents. This includes addition reactions, radical processes, and interactions with electrophiles.
The carbon-carbon double bond in dimethyl(vinyl)silane is susceptible to addition reactions. For instance, the presence of vinyl groups allows for participation in addition reactions, which is particularly useful in polymerization processes. cymitquimica.com The reactivity of the vinyl group is influenced by the silicon atom, which can stabilize adjacent carbocationic intermediates, a phenomenon known as the β-silicon effect. This effect plays a crucial role in directing the regioselectivity of electrophilic additions.
In the context of oxidative systems, dimethyl(divinyl)silane, a related compound, reacts with sulfonamides in the presence of tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI). rsc.org This reaction leads to the formation of various heterocyclic products. rsc.org For example, the reaction with triflamide in the presence of N-bromosuccinimide (NBS) was found to be unreactive, while a pre-oxidized triflamide in the form of N,N-dichlorotriflamide resulted in α-chloro-β-triflamidation products in moderate yields. rsc.org
Vinylsilanes, including this compound derivatives, are effective participants in radical group transfer reactions. nih.govresearchgate.net These reactions are a powerful method for forming carbon-carbon bonds and typically involve the radical addition to the C=C π-bond, followed by the fragmentation of the resulting cyclic intermediate. nih.govresearchgate.netacs.org The lability of the organosilane bond is advantageous in these processes. nih.govresearchgate.netacs.org
A proposed mechanism for photoredox-catalyzed radical group transfer involves the generation of an α-aminoalkyl radical from the single-electron oxidation of Bu₃N, which then participates in a halogen-atom transfer (XAT) with an iodide. acs.org The resulting radical intermediate adds to the vinyl silane (B1218182). The silicon atom's role is crucial in facilitating the subsequent ring-opening of the cyclized intermediate. acs.org In the absence of the silyl (B83357) group, as in an all-carbon analogue, the reaction can lead to halogenated and reduced cyclic products instead of the desired group transfer. acs.org
Radical-mediated silyldesulfonylation of vinyl sulfones using tris(trimethylsilyl)silane (B43935) (TTMSS) and a radical initiator like AIBN provides another route to vinyl silanes. acs.org This reaction proceeds via a radical addition-elimination mechanism. acs.org
Vinylsilanes undergo electrophilic substitution where the electrophile typically replaces the silyl group. The regioselectivity of electrophilic attack is controlled by the β-silicon effect, where the silicon atom stabilizes a positive charge on the β-carbon atom. chemtube3d.com This stabilization directs the electrophile to the carbon atom bearing the silyl group. mcgill.ca The reaction is often stereospecific, retaining the geometry of the vinylsilane in the resulting alkene. chemtube3d.com
The kinetics of the reactions of benzhydrylium ions with various vinylsilanes have been studied, allowing for their inclusion in a nucleophilicity scale. researchgate.net These reactions follow second-order kinetics. researchgate.net It was observed that replacing vinylic hydrogens with SiMe₃ groups only slightly affects the nucleophilic reactivity of the C=C bond, making vinylsilanes significantly less nucleophilic than structurally related allylsilanes. researchgate.net
Vinyl cations are highly reactive intermediates that can be generated from various precursors, including β-hydroxy-α-diazo ketones, through reaction with Lewis acids. nih.gov These cations can participate in intramolecular electrophilic aromatic substitution reactions to form cyclic compounds like indenones and naphthalenols. nih.gov While not directly involving this compound, this research highlights the reactivity of vinyl cation intermediates, which are relevant to understanding the behavior of vinylsilanes in electrophilic reactions. The stability of the carbocation intermediate β to the silicon atom is a key factor in the reaction mechanism of vinylsilanes with electrophiles. thieme-connect.com
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis, particularly with palladium, has significantly expanded the synthetic utility of this compound, enabling a variety of cross-coupling reactions.
Palladium catalysts are highly effective in promoting the coupling of this compound with various organic electrophiles, leading to the formation of more complex olefinic structures.
The Heck reaction, a cornerstone of C-C bond formation, has been adapted for vinylsilanes. A palladium-catalyzed silylation of terminal alkenes using silyl halides, termed a silyl-Heck reaction, provides a route to vinyl silanes. nih.gov This reaction is thought to proceed via oxidative addition of the palladium catalyst to the silicon-halide bond, followed by insertion into the alkene. nih.gov
More specifically, 2-pyridylthis compound has been utilized as a versatile platform in palladium-catalyzed Heck-type coupling reactions with organic iodides. acs.org These reactions, catalyzed by a Pd₂(dba)₃/tri-2-furylphosphine system, yield β-substituted vinylsilanes in excellent yields. acs.org The reaction is notable for its ability to proceed even with substituted vinylsilanes and to allow for a one-pot double Heck coupling with two different aryl iodides to form β,β-diarylated vinylsilanes. acs.org The resulting vinylsilanes can be further functionalized through subsequent Hiyama-type cross-coupling reactions. acs.org
The silyl-Heck reaction of silyl ditriflates with aryl-substituted alkenes, catalyzed by a commercially available palladium system under mild conditions, produces vinyl silyl ethers and disiloxanes with complete regio- and geometric selectivity. nih.gov
Below is a table summarizing the yields of various vinyl silanes prepared via a silyl-Heck reaction. nih.gov
| Entry | Styrene (B11656) Substrate | Product | Yield (%) |
| 1 | 4-tert-Butylstyrene | 1 | 97 |
| 2 | Styrene | 3 | 95 |
| 3 | 4-Methoxystyrene | 4 | 96 |
| 4 | 4-Chlorostyrene | 5 | 89 |
| 5 | 4-Fluorostyrene | 6 | 90 |
| 6 | Methyl 4-vinylbenzoate | 7 | 93 |
| 7 | 4'-Vinylacetophenone | 8 | 81 |
Palladium-Catalyzed Coupling Reactions
Hiyama-Denmark Cross-Coupling Reactions of Vinylsilanes
The Hiyama-Denmark cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between organosilanes and organic halides. Unlike the traditional Hiyama coupling, this variant proceeds without the need for a fluoride (B91410) activator, making it compatible with substrates containing silyl-protecting groups. organic-chemistry.org The reaction is particularly effective for the coupling of deprotonated silanols with aryl and vinyl halides. organic-chemistry.org
The mechanism involves an initial oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with a silanolate and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. organic-chemistry.org It was initially thought that a pentavalent silicon species was necessary for transmetalation, but later studies showed that the reaction is first-order in silanolate, suggesting transmetalation occurs directly from an organopalladium(II) silanolate complex. organic-chemistry.org
Recent advancements have focused on expanding the scope of this reaction to include highly substituted and previously unreactive vinylsilanes. A significant breakthrough was the development of general conditions for the cross-coupling of unactivated, bench-stable tetrasubstituted vinylsilanes with aryl halides. nih.govnsf.gov The key to this success was the identification of dimethyl(5-methylfuryl)vinylsilanes as highly effective coupling partners that are readily activated under mild conditions. nih.govnsf.gov These reactions typically utilize a palladium catalyst, a mild base like potassium trimethylsilanolate (KOSiMe₃), and common solvents, avoiding the need for toxic additives such as 18-crown-6. nih.govnsf.gov The methodology demonstrates high stereospecificity and tolerates a broad range of functional groups on the aryl halide partner. nih.gov
Table 1: Scope of Aryl Halides in Hiyama-Denmark Cross-Coupling with a Tetrasubstituted Vinylsilane
Reaction conditions involved a dimethyl(5-methylfuryl)vinylsilane derivative, an aryl chloride, a palladium catalyst, and KOSiMe₃ in THF/DMA.
| Entry | Aryl Halide Substituent | Product Yield (%) |
| 1 | 4-Methoxy | 95 |
| 2 | 4-Trifluoromethyl | 91 |
| 3 | 4-Nitro | 85 |
| 4 | 4-Amino | 75 |
| 5 | 4-Chloro | 88 |
| 6 | 2-Methyl | 45 |
| 7 | 4-tert-Butyl ester | 82 |
Data sourced from literature findings. nih.gov
Silyl-Heck Reactions for Vinylsiloxane Synthesis
The silyl-Heck reaction has emerged as a direct and efficient method for the synthesis of unsaturated organosilanes, including vinylsiloxanes. nih.govnih.gov This palladium-catalyzed reaction allows for the direct installation of a silyl group onto an alkene, representing an attractive alternative to traditional methods like hydrosilylation of alkynes or silylation of organometallic reagents, which often require less accessible starting materials or harsh conditions. nih.govnih.gov
A notable application of this methodology is the preparation of vinyl silyl ethers and disiloxanes from terminal aryl-substituted alkenes and silylditriflates. nih.govorganic-chemistry.org The reaction proceeds under mild conditions using a commercially available palladium catalyst system, such as Pd₂(dba)₃, with catalytic amounts of an iodide additive like sodium iodide (NaI). nih.govorganic-chemistry.org Upon reaction completion, quenching with an alcohol or water yields the desired trans-vinyl silyl ether or disiloxane (B77578) in high yields and as a single regio- and geometric isomer. nih.govorganic-chemistry.org This method exhibits broad functional group tolerance, accommodating various substituents on the arylalkene. organic-chemistry.org The development of silyl-Heck reactions significantly enhances the accessibility of oxygen-substituted vinylsilanes, which are valuable reagents in subsequent transformations like Hiyama-Denmark couplings and Tamao-Fleming oxidations. nih.gov
Table 2: Silyl-Heck Reaction for the Synthesis of Vinyl Silyl Ethers
Reaction of various styrenes with a silylditriflate followed by an ethanol (B145695) quench.
| Entry | Styrene Substituent | Product Yield (%) |
| 1 | 4-Methoxy | 91 |
| 2 | 4-Trifluoromethyl | 93 |
| 3 | 4-Fluoro | 99 |
| 4 | 4-Acetyl | 85 |
| 5 | 2-Naphthyl | 94 |
| 6 | 2-Thienyl | 75 |
Data sourced from literature findings. organic-chemistry.org
Dimerization of Vinylsilanes
The dimerization of vinylsilanes offers a direct route to functionalized butene derivatives. Cationic palladium(II) complexes have been shown to catalyze this transformation. For instance, the activation of the (phen)Pd(CH₃)₂ complex (where phen is 1,10-phenanthroline) with B(C₆F₅)₃ generates a catalyst capable of dimerizing trialkoxyvinylsilanes. mdpi.com
This catalytic system typically leads to a mixture of products, including the desired dimers and disproportionation products. mdpi.com In the case of triethoxy(vinyl)silane, dimerization yields a mixture of 1,4-bis(triethoxysilyl)but-2-ene and 1,4-bis(triethoxysilyl)but-1-ene as the major products. mdpi.com However, significant amounts of disproportionation products, such as 1,2- and 1,1-bis(triethoxysilyl)ethene isomers, are also formed. The reaction is generally non-selective, providing a combined yield of dimers around 70%. mdpi.com The use of bulkier substrates can somewhat suppress the formation of disproportionation byproducts. mdpi.com
Iron-Catalyzed Dimerization and Cross-Cycloadditions of Vinylsilanes
Iron catalysts, particularly those based on pyridine-2,6-diimine (PDI) ligands, have proven highly effective and selective for the dimerization and cross-cycloaddition reactions of vinylsilanes. nih.govacs.orgacs.org These reactions provide access to unique molecular scaffolds with applications in materials science and synthetic chemistry. nih.govacs.org
Three distinct chemo- and regioselective transformations have been developed using a [(PDI)Fe] catalyst system: nih.govacs.org
Head-to-Head Dimerization: In the absence of other coupling partners, vinylsilanes undergo homodimerization to form head-to-head coupled products with high chemoselectivity and a strong preference for the (E)-olefin geometry. nih.gov This regioselectivity is unusual and distinct from typical olefin dimerizations. nih.govacs.org
Cross-[2+2]-Cycloaddition: In the presence of 4-substituted 1,3-dienes, the iron catalyst promotes a cross-[2+2]-cycloaddition between the vinylsilane and the diene. nih.govacs.org
Cross-[4+2]-Cycloaddition: When 2-substituted 1,3-dienes are used as coupling partners, the reaction pathway shifts to a cross-[4+2]-cycloaddition (Diels-Alder type reaction). nih.govacs.org
Mechanistic studies suggest that these reactions proceed through common iron-metallacycle intermediates. acs.org The substitution pattern of the diene coupling partner dictates the preferred conformation (s-trans vs. s-cis) during the oxidative cyclization step, which in turn governs the chemoselectivity between the [2+2] and [4+2] pathways. nih.govacs.org The silyl group plays a crucial role in directing the regioselectivity of the initial oxidative cyclization and influencing the relative rates of subsequent β-hydride elimination and C-C reductive elimination steps. acs.org
Table 3: Iron-Catalyzed Reactions of Vinylsilanes
| Reaction Type | Coupling Partner | Major Product Type | Catalyst System |
|---|---|---|---|
| Homodimerization | None | Head-to-head dimer | [(PDI)Fe] |
| Cross-Cycloaddition | 4-Substituted 1,3-diene | [2+2] cycloadduct | [(PDI)Fe] |
| Cross-Cycloaddition | 2-Substituted 1,3-diene | [4+2] cycloadduct | [(PDI)Fe] |
Copper-Catalyzed Reactions Involving Vinylsilanes
Copper catalysts have enabled a variety of transformations involving vinylsilanes, showcasing their versatility in forming C-N and C-C bonds.
One significant application is the enantioselective hydroamination of vinylsilanes. nih.gov Using a copper-di-tert-butyl-methyl-segphos (DTBM-SEGPHOS) catalyst, O-benzoylhydroxylamines can be added across the double bond of various vinylsilanes in a highly regio- and enantioselective manner to produce valuable chiral α-aminosilanes. nih.gov The reaction is compatible with vinylsilanes bearing trimethylsilyl, triethylsilyl, and dimethylphenylsilyl groups. nih.gov
Copper(I) catalysts are also effective in the Hiyama-type cross-coupling of vinylsilanes with benzylic electrophiles. rsc.org This methodology provides an efficient route to allylbenzene (B44316) derivatives and tolerates cis, trans, and 1,1'-disubstituted vinylsilanes. rsc.org
Furthermore, copper(I) catalysis is employed in the synthesis of multi-substituted vinylsilanes through the hydrosilylation of allenes and propiolate derivatives with silylboronate reagents. rsc.org This method yields silyl-substituted butenoates and acrylates with good to excellent stereoselectivities. rsc.org Another copper-catalyzed process is the highly regioselective silylcupration of terminal alkynes, which uses a silylboronate reagent to generate α-vinylsilanes with excellent branched-to-linear selectivity. organic-chemistry.org
Table 4: Overview of Copper-Catalyzed Reactions with Vinylsilanes
| Reaction Type | Reagents | Product Type | Catalyst System |
|---|---|---|---|
| Hydroamination | Vinylsilane, O-benzoylhydroxylamine | Chiral α-aminosilane | Cu(OAc)₂ / (R)-DTBM-SEGPHOS |
| Hiyama Coupling | Vinylsilane, Benzyl bromide | Allylbenzene | Copper(I) salt |
| Hydrosilylation | Allene/Propiolate, Silylboronate | Substituted vinylsilane | Copper(I) salt |
| Silylcupration | Terminal alkyne, Silylboronate | α-Vinylsilane | Copper(I) salt / Johnphos |
Data sourced from literature findings. nih.govrsc.orgrsc.orgorganic-chemistry.org
Rhodium-Catalyzed Processes with Vinyl-Substituted Silanes
Rhodium catalysts have been instrumental in developing unique carbocyclization and hydrosilylation reactions involving vinyl-substituted silanes.
A noteworthy example is the rhodium-catalyzed [(3+2)+2] carbocyclization of vinylsilanes with various alkynes. liverpool.ac.uk This transformation constructs functionalized cis-fused 5,7-bicyclic systems in a highly regio- and diastereoselective manner. The resulting silylated bicycles are versatile intermediates that can be further modified, for instance, through oxidation of the silyl group to introduce a hydroxyl functionality. liverpool.ac.uk
Cationic rhodium complexes are also effective for the selective hydrosilylation of terminal alkynes, leading to the formation of (E)-vinylsilanes. acs.org Additionally, rhodium catalysts have been used in the hydrosilylation of more complex substrates like vinyl-substituted open-cage silsesquioxanes, although they sometimes exhibit lower selectivity compared to platinum catalysts in these specific applications. acs.orgnih.gov
More recently, a rhodium-catalyzed intermolecular enantioselective Alder-ene type reaction between prochiral cyclopentenes and silylacetylenes has been developed. nih.gov This desymmetrization process, directed by a carbonyl group, provides access to chiral (E)-vinylsilane-tethered cyclopentenes bearing a quaternary stereocenter with high yields and enantioselectivities. nih.gov
Osmium-Catalyzed Oxidative Cyclization onto Vinylsilanes
A novel oxidative cyclization reaction onto terminal vinylsilanes has been developed using osmium catalysis. researchgate.netox.ac.uk This reaction involves the cyclization of substrates containing both a vinylsilane moiety and a tethered nucleophile, such as a 1,2-diol. The process affords tetrahydrofuran (B95107) rings bearing a silyl group at the ring junction with good yields and high stereoselectivity. researchgate.netox.ac.uk
The scope of this reaction has been successfully extended to include the cyclization of α-hydroxy-sulfonamides and α-hydroxy-amides, demonstrating its versatility. ox.ac.uk A key feature of this methodology is that the resulting silyl group can function as a masked hydroxyl group. ox.ac.uk In a subsequent step, it can undergo a Fleming-Tamao type oxidation to reveal the corresponding lactol, adding to the synthetic utility of the products. ox.ac.uk This strategy provides an efficient route to complex heterocyclic structures from relatively simple acyclic precursors. researchgate.netthepilgrimgroup.co.ukorcid.org
Mechanistic Elucidation via Stoichiometric and Kinetic Studies
The reactivity of this compound has been the subject of detailed mechanistic investigations, with stoichiometric and kinetic studies providing crucial insights into the pathways of its various transformations. These studies have been instrumental in understanding reaction orders, identifying rate-determining steps, and characterizing reaction intermediates.
In the context of iron-catalyzed vinylsilane dimerization and cross-cycloadditions with 1,3-dienes, mechanistic studies involving stoichiometric reactions, kinetic measurements, and other spectroscopic techniques have been pivotal. nih.gov These investigations have shed light on the kinetic and thermodynamic factors that control the regioselectivity of both homodimerization and cross-cycloaddition reactions. nih.gov For instance, kinetic analysis of the cross-[4+2]-cycloaddition of a vinylsilane with a diene revealed a first-order dependence on both the iron catalyst and the vinylsilane concentration, while showing no rate dependence on the diene concentration under typical conditions. nih.gov This suggests that either the coordination of the vinylsilane to the iron complex or the subsequent oxidative cyclization is the rate-determining and regioselectivity-determining step. nih.gov
Stoichiometric reactions have been employed to identify and characterize key intermediates. nih.gov For example, the addition of various vinylsilanes, including trimethylvinylsilane and dimethylphenylvinylsilane, to a solution of the iron catalyst has been studied to understand the initial steps of the catalytic cycle. nih.gov These studies, combined with computational models, point towards a common mechanism where the regioselectivity of oxidative cyclization is dictated by competing steric and orbital-symmetry requirements. nih.gov
The NBS-induced oxidative sulfonamidation of divinylsilanes, including dimethyl(divinyl)silane, has also been investigated through stoichiometric experiments. rsc.org The course of this reaction is highly dependent on the solvent and the nature of the sulfonamide, highlighting the sensitivity of the reaction pathway to the surrounding chemical environment. rsc.org
Furthermore, the mechanism of silylation of vinyl arenes using hydrodisiloxanes in the presence of stoichiometric amounts of sodium triethylborohydride has been elucidated through a combination of experimental and computational methods. mdpi.comresearchgate.net These studies revealed that instead of the expected hydrosilylation, a formal silylation with dimethylsilane (B7800572) occurs, with the triethylborohydride being consumed stoichiometrically. mdpi.comresearchgate.net The investigation into the reaction mechanism explained why the stronger Si-O bond is cleaved in preference to the weaker Si-H bond. mdpi.com
Kinetic studies on the hydrosilylation of polybutadiene (B167195) using a difunctional aromatic silane, p-bis(dimethylsilyl) benzene, have shown that the reaction follows first-order kinetics. tripod.com This provides a quantitative measure of the reaction rate and allows for the determination of kinetic parameters.
The table below summarizes key findings from kinetic studies on reactions involving vinylsilanes.
Interactive Data Table: Kinetic Data for this compound Reactions
| Reaction Type | Reactants | Catalyst/Promoter | Key Kinetic Findings | Rate Law | Citation(s) |
| Cross-[4+2]-cycloaddition | Vinyldimethylphenylsilane, Myrcene | (MePDI)Fe(N2)2(μ2-N2) | First-order dependence on [Fe] and [vinylsilane]. Zero-order in [diene]. | rate = k[Fe][vinylsilane] | nih.gov |
| Hydrosilylation | Polybutadiene, p-bis(dimethylsilyl) benzene | Platinum catalyst | Follows first-order kinetics. | First-order | tripod.com |
| Electrophilic Alkylation | Vinylsilanes, Benzhydrylium ions | None | Follows second-order kinetics. | Second-order | researchgate.net |
| Hydride Transfer | Hydrosilanes, Diarylcarbenium ions | None | Generally follows a second-order rate law. | -d[Ar2CH+]/dt = k2[Ar2CH+][HSiR1R2R3] | uni-muenchen.de |
Influence of Substituent Effects on Reactivity and Selectivity in this compound Reactions
The reactivity and selectivity of this compound in various chemical transformations are significantly influenced by the nature of substituents, both on the silicon atom and on the vinyl group. These substituent effects can be broadly categorized into electronic and steric effects, which modulate the electron density of the C=C double bond and the accessibility of the reaction center, respectively.
Electronic Effects:
The electronic nature of substituents on the silicon atom plays a crucial role in determining the reactivity of the vinylsilane. Electron-withdrawing groups on the silicon atom generally enhance the reactivity of vinylsilanes in certain reactions. For instance, in the cross-metathesis of trisubstituted vinylsilanes with olefins catalyzed by Grubbs-type catalysts, vinylsilanes bearing at least two electron-withdrawing groups at the silicon atom are necessary for efficient reaction. researchgate.net Silyl groups with electron-withdrawing substituents like EtO-, AcO-, and Cl- have been shown to give better yields in cross-metathesis reactions compared to those with electron-donating methyl or phenyl groups. researchgate.net
In the context of palladium-catalyzed oxidative addition to Si-H bonds, a systematic investigation has revealed that the electronic properties of the silane substituents dictate the reactivity. nih.gov More electron-poor silanes lead to higher conversion to the corresponding (silyl)Pd(H) complexes. nih.gov This trend is also observed in the hydrosilylation of alkynes, where the electronics of the silane impact the thermodynamic and kinetic energetics of the oxidative addition step. nih.gov
Conversely, in electrophilic additions to vinylsilanes, the electron-releasing character of the silyl group is paramount. The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation. wikipedia.org However, studies have shown that replacing vinylic hydrogen atoms with SiMe3 groups only slightly affects the nucleophilic reactivities of the corresponding C=C bonds, making vinylsilanes significantly less nucleophilic than structurally related allylsilanes. researchgate.net
The electronic properties of substituents on the aromatic ring of aryl-substituted vinylsilanes also influence reactivity. In the Hiyama-Denmark cross-coupling of tetrasubstituted vinyl silanes, the yield is strongly correlated to the electron density of the aromatic substituents. nih.gov Similarly, in the silyl-Heck reaction of silyl ditriflates with vinyl arenes, substrates bearing electron-withdrawing groups react more slowly than their electron-rich counterparts. nih.gov
Steric Effects:
Steric hindrance around the silicon atom and the vinyl group significantly impacts both reactivity and selectivity. In the synthesis of vinyl-substituted open-cage silsesquioxanes, the time required for complete conversion increases with the steric bulk of the chlorosilane used, following the order: chlorodimethylvinyl- < chlorophenylmethylvinyl- < chlorodiphenylvinylsilane. acs.org
In the hydrosilylation of terminal alkynes, the steric bulk of the substituents on both the alkyne and the silane can affect the regioselectivity of the addition. rsc.org For example, the regioselectivity of H-Si bond addition in the presence of a bulky Xphos ligand is governed by steric effects. researchgate.net In the hydrosilylation of terminal alkynes catalyzed by a zwitterionic bis-NHC rhodium(III) complex, the steric effect of a bulky substituent on the alkyne can slow down the reaction rate. unizar.es
The interplay of steric and electronic effects is evident in the NBS-induced oxidative sulfonamidation of divinylsilanes. The substitution of a methyl group with a phenyl group at the silicon atom can alter the reaction course due to a combination of different bulkiness and electronic effects of the two groups, as well as differences in Si-C bond lengths. rsc.org
The following table summarizes the influence of various substituents on the reactivity and selectivity of reactions involving vinylsilanes.
Interactive Data Table: Influence of Substituents on this compound Reactions
| Reaction Type | Substituent Position | Substituent Type | Effect on Reactivity/Selectivity | Citation(s) |
| Cross-Metathesis | On Silicon | Electron-withdrawing (e.g., Cl, OEt) | Increased reactivity and yield. | researchgate.net |
| Cross-Metathesis | On Silicon | Electron-donating (e.g., Me, Ph) | Decreased reactivity and yield. | researchgate.net |
| Pd-Catalyzed Oxidative Addition to Si-H | On Silicon (Aryl group) | Electron-poor | Higher conversion to (silyl)Pd(H) complex. | nih.gov |
| Hiyama-Denmark Cross-Coupling | On Aryl group of vinylsilane | Electron-donating | Higher yield. | nih.gov |
| Hiyama-Denmark Cross-Coupling | On Aryl group of vinylsilane | Electron-withdrawing | Lower yield. | nih.gov |
| Silyl-Heck Reaction | On Vinyl arene | Electron-withdrawing | Slower reaction rate. | nih.gov |
| Silyl-Heck Reaction | On Vinyl arene | Electron-donating | Faster reaction rate. | nih.gov |
| Condensation with POSS Trisilanol | On Silicon of Chlorosilane | Sterically bulky (e.g., Phenyl) | Slower reaction rate. | acs.org |
| Hydrosilylation of Terminal Alkynes | On Alkyne | Sterically bulky (e.g., t-Butyl) | Slower reaction rate. | unizar.es |
Polymerization and Copolymerization of Dimethyl Vinyl Silane
Homopolymerization of Vinylsilanes
The homopolymerization of vinylsilanes can proceed through various mechanisms, including radical, anionic, and coordination polymerization, leading to polymers with distinct structures and properties. acs.org For instance, the polymerization of vinylsilane (CH₂=CHSiH₃) using a radical initiator can yield a liquid polymer with a mixed structure of repeating units, [–CH₂CH(SiH₃)–]ₓ[–CH₂CH₂SiH₂–]ᵧ. acs.org In contrast, anionic polymerization of the same monomer can produce a polymer with a different repeating unit, [–CH(CH₃)SiH₂–]. acs.org Coordinated anionic polymerization has been shown to produce a slightly soluble, white solid polymer with the structure [–CH₂CH(SiH₃)–]. acs.org
The choice of catalyst and reaction conditions significantly influences the polymerization pathway. For example, radical polymerization of diphenylvinylsilane can be initiated by azo(bisisobutyronitrile) (AIBN) or benzoyl peroxide (BPO), with the vinyl groups being preferentially consumed. mcmaster.ca Anionic polymerization of trimethylvinylsilane with butyllithium (B86547) can be accompanied by an isomerization reaction, which is enhanced by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA). scispace.com This isomerization involves the abstraction of a silylmethyl proton, leading to the incorporation of silicon atoms into the polymer main chain. scispace.com
Furthermore, the polymerization of vinylsilane catalyzed by dimethyltitanocene can lead to the formation of polymers with a predominantly polycarbosilane (–Si–C–) backbone structure. nasa.govresearchgate.net This is a key distinction from the polymerization of alkylsilanes, which typically yield polysilanes (–Si–Si–). nasa.govresearchgate.net
Copolymerization with Organic Monomers
Dimethyl(vinyl)silane and its analogues can be copolymerized with a variety of organic monomers to create hybrid materials that combine the properties of both organosilicon and organic polymers.
The radical copolymerization of vinylsilanes with commodity monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA) has been extensively studied. For example, a hydrovinylsilane has been successfully copolymerized with both styrene and MMA. mcmaster.ca In these reactions, the vinylsilane participates via a vinyl-type polymerization, leaving the residual Si-H groups along the polymer backbone available for further reactions. mcmaster.ca
Atom transfer radical polymerization (ATRP) has been employed to copolymerize methyl methacrylate with (4-vinylphenyl)dimethylsilane, yielding well-defined copolymers. rsc.org Similarly, free radical polymerization has been used to synthesize copolymers of styrene and vinyltriethoxysilane (B1683064), as well as MMA and vinyl triethoxysilane. scielo.bruniv.kiev.uauniv.kiev.uaresearchgate.net These copolymerizations allow for the introduction of reactive silane (B1218182) functionalities into polystyrene and poly(methyl methacrylate) backbones, which can enhance properties such as thermal stability and provide sites for crosslinking. univ.kiev.uaresearchgate.net
Table 1: Examples of Radical Copolymerization of Vinylsilane Analogues with Styrene and MMA
| Vinylsilane Analogue | Comonomer | Polymerization Method | Key Finding | Reference |
|---|---|---|---|---|
| Diphenylvinylsilane | Styrene, Methyl Methacrylate | Radical Polymerization | Copolymerization proceeds via vinyl addition. | mcmaster.ca |
| (4-vinylphenyl)dimethylsilane | Methyl Methacrylate | ATRP | Synthesis of functional polymers with Si-H bonds. | rsc.org |
| Vinyltriethoxysilane | Styrene | Free Radical Polymerization | Formation of random copolymers. | scielo.br |
| Vinyltriethoxysilane | Methyl Methacrylate | Free Radical Polymerization | Improved thermal stability compared to PMMA. | univ.kiev.uaresearchgate.net |
Graft copolymers can be synthesized by attaching polymer chains as side branches to a main polymer backbone. A notable example is the synthesis of poly(vinyl alcohol)/poly(dimethylsiloxane) (PVA/PDMS) graft copolymers. researchgate.net This is typically achieved by first synthesizing a poly(dimethylsiloxane) macromonomer with a polymerizable end group, such as a dimethylvinylsilyl group. researchgate.net This macromonomer is then copolymerized with vinyl acetate (B1210297) via radical polymerization. researchgate.net The resulting poly(vinyl acetate)/poly(dimethylsiloxane) graft copolymer can then be converted to the final PVA/PDMS graft copolymer through selective saponification of the poly(vinyl acetate) segments. researchgate.net
This "grafting through" method allows for the creation of well-defined graft copolymers where the properties of the hydrophilic PVA backbone are combined with the hydrophobic and flexible PDMS side chains. researchgate.netucsb.edu These materials have applications as surface modifiers and in biocompatible materials.
Integration into Organosilicon Polymer Architectures
This compound is a crucial building block for creating more complex organosilicon polymer architectures, including siloxane copolymers and polymers with silicon-carbon backbones.
Copoly(methylvinyl)(dimethyl)siloxanes are synthesized to incorporate reactive vinyl groups into a stable polydimethylsiloxane (B3030410) (PDMS) backbone. One synthetic route is the copolycondensation of dimethyldiethoxysilane and methylvinyldimethoxysilane. mdpi.com This method allows for the production of copolymers with finely tuned molecular weights, ranging from 1500 to 20,000 g/mol , and a controlled content of functional methylvinylsiloxane units. mdpi.comresearchgate.netnih.gov The microstructure of these copolymers typically shows a random distribution of the monomer units. mdpi.comresearchgate.netdntb.gov.ua
Another important method is the ring-opening polymerization of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (B44751) and 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. researchgate.net This approach also enables the synthesis of vinyl-terminated poly(dimethyl-co-methylvinyl)siloxane with controlled molecular weight and vinyl group content. researchgate.net
Table 2: Synthesis Methods for Copoly(methylvinyl)(dimethyl)siloxanes
| Synthesis Method | Monomers | Key Features | Reference |
|---|---|---|---|
| Copolycondensation | Dimethyldiethoxysilane, Methylvinyldimethoxysilane | Controlled molecular weight (1500-20,000 g/mol), Random unit distribution. | mdpi.comresearchgate.net |
| Ring-Opening Polymerization | Octamethylcyclotetrasiloxane, 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | Produces vinyl-terminated copolymers, Control over molecular weight and yield. | researchgate.net |
The polymerization of vinyl-containing silanes plays a significant role in the formation of polymers with either polysilane (–Si–Si–) or polycarbosilane (–Si–C–) backbones, which are important precursors to silicon carbide ceramics. nasa.govresearchgate.net When vinylsilane is polymerized using a dimethyltitanocene catalyst, the resulting polymer has a backbone that is predominantly composed of polycarbosilane linkages. nasa.govresearchgate.netnasa.gov This is in stark contrast to the polymerization of alkylsilanes like methylsilane, which exclusively form polysilanes under similar conditions. nasa.govresearchgate.net
Copolymerization of methylsilane and vinylsilane produces polymers with mixed polysilane and polycarbosilane backbones. nasa.gov The ratio of these backbone structures can be controlled by the monomer feed ratio, with a higher proportion of methylsilane leading to a greater polysilane content. nasa.gov These copolymers are of particular interest as they can be pyrolyzed to form silicon carbide, and the composition of the final ceramic can be tailored by adjusting the polymer backbone structure. nasa.govresearchgate.net
Anionic Ring-Opening Polymerization (AROP) with Vinyl-Functionalized Initiators
Anionic Ring-Opening Polymerization (AROP) is a principal method for synthesizing polydimethylsiloxane (PDMS) with high control over molecular weight, low molar mass dispersity, and high chain-end fidelity. nih.govacs.org This kinetically controlled process typically involves the polymerization of strained cyclic siloxane monomers, most commonly hexamethylcyclotrisiloxane (B157284) (D3). nih.gov The use of vinyl-functionalized initiators or terminating agents is a key strategy to introduce vinyl groups onto the polymer chain ends.
One approach involves initiating the AROP of D3 with a vinyl-containing initiator, such as lithium vinyldimethylsilanolate. nih.gov This method directly incorporates a vinyl group at the alpha (α) terminus of the resulting PDMS chain. Alternatively, and more commonly, the polymerization is initiated with a standard alkyl-lithium reagent, like n-butyl lithium, and subsequently terminated with a vinyl-functionalized chlorosilane. nih.govencyclopedia.pub This "end-capping" reaction installs the vinyl group at the omega (ω) terminus.
Recent advancements have explored organocatalytic controlled/living ROP systems using water as an initiator and strong organic bases as catalysts. rsc.orgresearchgate.net These methods allow for the synthesis of α,ω-dihydroxy-terminated PDMS, which can then be end-capped with functional chlorosilanes, including dimethyl(vinyl)chlorosilane, to produce telechelic polysiloxanes with vinyl end groups. rsc.orgresearchgate.net This technique offers a robust pathway to various functional polymers with narrow molecular weight distributions (Đ values typically between 1.10 and 1.15). rsc.org
Development of Heterotelechelic Polydimethylsiloxane Derivatives
The synthesis of heterotelechelic PDMS—polymers with different functional groups at each chain end—has been a significant area of research, as these materials are crucial for creating advanced polymer architectures like block copolymers and complex networks. nih.govacs.org While traditional AROP readily produces monofunctional or symmetrical difunctional polymers, achieving high-fidelity heterotelechelic PDMS has been challenging. nih.govacs.org
A breakthrough in this area involves the use of specifically designed silyl (B83357) hydride (Si–H)-based initiators for the AROP of D3 monomers. nih.govacs.orgucsb.edu This strategy provides a versatile route to a library of heterotelechelic PDMS polymers. nih.govacs.org The process begins with the initiation of D3 polymerization using a novel initiator where the Si–H group is connected to a carbon atom (H–Si–C) rather than an oxygen atom (H–Si–O). acs.orgucsb.edu This H–Si–C linkage is more stable and suppresses intermolecular transfer reactions that can lead to undesirable byproducts. nih.govacs.org
After the "living" polymerization has proceeded to the desired chain length, the propagating silanoate chain end is terminated. nih.govacs.org This is achieved by quenching the reaction with a functionalized chlorosilane, such as a vinyl-functionalized chlorosilane. acs.org This two-step process yields an α-silyl hydride-ω-vinyl-PDMS, a valuable heterotelechelic derivative. The living nature of this polymerization allows for the synthesis of polymers with a wide range of molar masses (from 2 to 11 kg/mol ) while maintaining narrow molar mass dispersity (Đ < 1.2). acs.orgucsb.edu The resulting heterotelechelic polymer can be further modified; for example, the Si-H end can undergo hydrosilylation, while the vinyl end can participate in other reactions like thiol-ene chemistry or metathesis. nih.govacs.org
| Initiator Type | Terminating Agent Functionality | Resulting Polymer Ends | Molar Mass Range (kg/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Si-H Based (H-Si-C) | Vinyl, Methacrylate, Norbornene | α-Si-H, ω-Functional | 2 - 11 | < 1.2 | acs.orgucsb.edu |
Crosslinking Applications in Polymeric Systems
Function as a Crosslinking Agent in Silicone Rubbers and Elastomers
This compound and other vinyl silanes serve as crucial crosslinking agents and coupling agents in the formulation of silicone rubbers and elastomers. chembk.comalibaba.com The vinyl group provides a reactive site for polymerization and crosslinking, which leads to the formation of a stable three-dimensional siloxane polymer network. alibaba.com This network structure is responsible for significant improvements in the mechanical and thermal properties of the final material. alibaba.com
When incorporated into silicone rubber formulations, such as methyl vinyl silicone rubber, vinyl silanes enhance the properties of the vulcanized rubber. sinosil.comgbxfsilicones.com Studies have shown that the addition of a vinyl silane coupling agent can increase the tensile strength, stress at constant elongation, and tear strength of the rubber by as much as 20% compared to formulations without the agent. gbxfsilicones.com The silane acts as a coupling agent, improving the bond between the organic polymer matrix and inorganic fillers like fumed silica (B1680970), which leads to increased strength and moisture resistance. alibaba.comgbxfsilicones.com The resulting crosslinked silicone rubber exhibits greater elasticity, chemical resistance, and thermal stability, making it suitable for demanding applications in medical devices, sealants, and consumer products. alibaba.com
| Property | Effect of Adding Vinyl Silane | Typical Improvement | Reference |
|---|---|---|---|
| Tensile Strength | Increase | ~20% | gbxfsilicones.com |
| Tear Strength | Increase | ~20% | gbxfsilicones.com |
| Elongation at Break | Increase | - | gbxfsilicones.com |
| Hardness | Increase | - | gbxfsilicones.com |
| Torque (Vulcanization) | Decrease | - | sinosil.comgbxfsilicones.com |
Silane Crosslinked Polyethylene (B3416737) (PE-Xb) Production
Vinyl silanes are fundamental to the production of silane-crosslinked polyethylene, commonly known as PE-Xb. wikipedia.orgsisib.com This "moisture cure" method is a widely used commercial process for crosslinking polyethylene to enhance its properties, particularly its thermal resistance, making it suitable for applications like pipes (B44673) for hot water and radiant heating, as well as insulation for electrical cables. wikipedia.orgpe-xb.eu
The PE-Xb production process involves two main stages. First, a vinyl silane, most commonly vinyltrimethoxysilane (B1682223) (VTMS) or vinyltriethoxysilane (VTEO), is grafted onto the polyethylene backbone. sisib.com This is typically done in an extruder in the presence of a peroxide initiator. sisib.com The peroxide abstracts a hydrogen atom from the polyethylene chain, creating a radical that then reacts with the vinyl group of the silane. wikipedia.org This results in a silane-grafted polyethylene resin.
In the second stage, the grafted polymer is exposed to moisture and a condensation catalyst (often a tin-based compound). sisib.comcore.ac.uk The moisture hydrolyzes the alkoxysilyl groups on the silane to form silanol (B1196071) groups. wikipedia.org These silanols then undergo a condensation reaction with each other, forming stable siloxane bridges (Si-O-Si) between the polyethylene chains. wikipedia.org This creates a crosslinked network throughout the material.
There are two primary industrial methods for producing PE-Xb:
Monosil Process (One-Step): A mixture of vinyl silane, peroxide, and catalyst is added directly to the polyethylene in a single extrusion step. sisib.com The extruded product, such as a pipe or cable, is then cured in a hot water bath or steam sauna to initiate the crosslinking. sisib.com
Sioplas Process (Two-Step): In the first step, the polyethylene is melt-grafted with the vinyl silane and peroxide to create a silane-grafted masterbatch. sisib.com In a separate, second step, this masterbatch is blended with a catalyst masterbatch and extruded into the final shape. The curing then proceeds upon exposure to moisture, often in a water bath. sisib.com
| Feature | Monosil Process | Sioplas Process | Reference |
|---|---|---|---|
| Description | One-step process combining grafting and extrusion. | Two-step process: grafting first, then extrusion with catalyst. | sisib.com |
| Process Steps | Single extrusion followed by moisture curing. | Grafting extrusion, then final product extrusion with catalyst, followed by curing. | sisib.com |
| Advantages | Cost-effective on a large scale, high speed, no additional heat history to the PE. | Grafted material can be stored; process flexibility. | sisib.com |
| Curing | Moisture-cured via water bath or steam sauna post-extrusion. | Moisture-cured, often in a water bath, post-extrusion. | sisib.com |
Advanced Characterization Methodologies in Dimethyl Vinyl Silane Research
Spectroscopic Techniques for Structural and Compositional Analysis
Spectroscopy is a cornerstone in the study of dimethyl(vinyl)silane, offering non-destructive and highly sensitive means of analysis. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to probe the distinct chemical environments of nuclei and the vibrational modes of functional groups, respectively. These methods provide definitive structural confirmation and are crucial for monitoring chemical transformations, such as polymerization.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides unambiguous information about the connectivity and chemical environment of atoms within the molecule.
Proton (¹H) NMR spectroscopy allows for the identification and quantification of the different proton environments in the this compound molecule. The spectrum is characterized by two main sets of signals corresponding to the methyl and vinyl groups.
The six protons of the two methyl groups (Si-(CH₃)₂) are chemically equivalent and typically appear as a sharp singlet in the upfield region of the spectrum. The vinyl group (-CH=CH₂) protons present a more complex pattern due to spin-spin coupling. These three protons are magnetically inequivalent and give rise to a multiplet structure, often analyzed as an AMX or ABC spin system. The signals corresponding to the vinyl protons appear at a lower field compared to the methyl protons. researchgate.net An additional feature that may be observed are satellite peaks flanking the main proton signals, which arise from coupling to the naturally abundant ²⁹Si isotope (approximately 4.7% abundance). researchgate.net
| Assignment | Proton Type | Expected Chemical Shift (δ) [ppm] | Expected Multiplicity | Notes |
|---|---|---|---|---|
| Si-CH₃ | Methyl | ~0.1 - 0.3 | Singlet (s) | Represents the six equivalent protons of the two methyl groups. |
| -CH=CH₂ | Vinyl | ~5.7 - 6.2 | Multiplet (m) | Complex pattern due to geminal, cis, and trans H-H coupling. |
Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. For this compound, three distinct carbon signals are expected: one for the methyl carbons and two for the vinyl carbons.
The methyl group carbons (Si-CH₃) appear as a single resonance in the high-field region of the spectrum. The two carbons of the vinyl group (-CH=CH₂) are inequivalent and thus produce two separate signals in the downfield (olefinic) region. The carbon directly attached to the silicon atom (Si-CH=) is observed at a different chemical shift than the terminal methylene (B1212753) carbon (=CH₂).
| Assignment | Carbon Type | Expected Chemical Shift (δ) [ppm] |
|---|---|---|
| Si-CH₃ | Methyl Carbon | ~ -2.0 to 0.0 |
| Si-CH=CH₂ | Vinylic Carbon (alpha to Si) | ~139 - 141 |
| Si-CH=CH₂ | Vinylic Carbon (beta to Si) | ~130 - 133 |
Silicon-29 (²⁹Si) NMR spectroscopy is a highly specific technique for probing the chemical environment of the silicon atom. It is particularly valuable for characterizing the monomer and for analyzing the microstructure of polymers derived from this compound. The ²⁹Si chemical shift is sensitive to the nature of the substituents attached to the silicon atom.
In the monomer, a single resonance is observed. Upon polymerization, the chemical shift of the silicon nucleus changes significantly, and the technique becomes instrumental in characterizing the polymer backbone. For instance, in copolymers containing dimethylsiloxane (D) and methylvinylsiloxane (V) units, ²⁹Si NMR can distinguish between different triad (B1167595) sequences (e.g., VDV, VDD, DDD). mdpi.comosti.gov This provides detailed information on the monomer distribution along the polymer chain, indicating whether the copolymer has a random, alternating, or blocky microstructure. mdpi.comosti.gov
| Silicon Environment | Unit Type | Typical Chemical Shift (δ) [ppm] | Reference |
|---|---|---|---|
| This compound (Monomer) | - | ~ -15 to -18 | researchgate.net |
| - [Si(CH₃)₂-O] - in polymer chain | D unit | ~ -20 to -22 | mdpi.com |
| - [Si(CH₃)(CH=CH₂)-O] - in polymer chain | V unit | ~ -34 to -36 | mdpi.com |
Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei. wikipedia.org Heteronuclear Correlation (HETCOR) spectroscopy is a 2D technique that maps correlations between directly bonded heteronuclei, most commonly ¹³C and ¹H. nanalysis.comslideshare.net
In a HETCOR spectrum of this compound, cross-peaks would appear at the intersection of the chemical shifts of a proton and the carbon to which it is directly attached. slideshare.net This would show:
A correlation between the ¹H signal of the methyl groups and the ¹³C signal of the methyl carbons.
Correlations between the distinct ¹H signals of the vinyl group and their corresponding ¹³C signals.
This technique provides an unambiguous assignment of the proton and carbon signals and confirms the C-H connectivity within the molecule. nanalysis.com While HETCOR is a powerful tool, similar and more sensitive modern experiments like HSQC (Heteronuclear Single Quantum Coherence) are now more commonly used. wikipedia.org
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. gelest.comresearchgate.net The IR spectrum of this compound displays a series of characteristic absorption bands that serve as a molecular fingerprint.
Key absorptions include those for the Si-CH₃ group, which shows a strong, sharp band for symmetric deformation, and C-H stretching vibrations. gelest.comacs.org The vinyl group (Si-CH=CH₂) is identified by its characteristic C=C stretching vibration, as well as C-H stretching and bending modes. gelest.comresearchgate.net The presence and position of these bands provide clear evidence for the chemical structure of this compound and can be used to monitor its conversion during polymerization reactions. gelest.com
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretch (asymmetric) | Si-CH₃ | ~2960 | researchgate.net |
| C-H Stretch | =C-H (vinyl) | ~3050 | gelest.com |
| C=C Stretch | -CH=CH₂ (vinyl) | ~1640 - 1590 | gelest.com |
| CH₃ Deformation (symmetric) | Si-CH₃ | ~1260 | gelest.com |
| =CH₂ Scissoring (in-plane bend) | -CH=CH₂ (vinyl) | ~1410 | gelest.com |
| Si-C Stretch | Si-CH₃ | ~780 - 840 | researchgate.net |
| =CH₂ Wag (out-of-plane bend) | -CH=CH₂ (vinyl) | ~950 | gelest.com |
Compound Index
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Techniques for Molecular Weight and Purity Assessment
Chromatographic methods are indispensable for separating components of a mixture and are widely used in the analysis of this compound and its polymers.
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a cornerstone technique for characterizing polymers. azom.commalvernpanalytical.comslideshare.net It separates molecules based on their hydrodynamic volume in solution. slideshare.net GPC is crucial for determining the molecular weight distribution (MWD) of polymers derived from this compound. Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity index (PDI = Mw/Mn) , which indicates the breadth of the molecular weight distribution.
The analysis of polysiloxanes, the class of polymers to which poly(this compound) belongs, can present challenges in GPC due to their refractive index increment. azom.com The choice of solvent is critical; for example, toluene (B28343) is often preferred over tetrahydrofuran (B95107) (THF) for analyzing polydimethylsiloxane (B3030410) (PDMS). lcms.cz Multi-detector GPC systems, which may include refractive index, light scattering, and viscometer detectors, provide a more comprehensive characterization of the polymer's structure, including branching and intrinsic viscosity. azom.commalvernpanalytical.com
Example GPC Results for Poly(this compound) Samples
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| PDVS-1 | 15,000 | 22,500 | 1.5 |
| PDVS-2 | 25,000 | 30,000 | 1.2 |
| PDVS-3 | 18,000 | 36,000 | 2.0 |
This table presents hypothetical data for illustrative purposes.
Headspace Gas Chromatography (HS-GC) is a technique specifically designed for the analysis of volatile and semi-volatile organic compounds in liquid or solid samples. researchgate.netlabrulez.comsigmaaldrich.com In this method, the sample is sealed in a vial and heated, allowing the volatile components to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the gas chromatograph for analysis.
HS-GC is particularly useful in the context of this compound for:
Detecting Residual Monomer: Quantifying the amount of unreacted this compound monomer in a polymer sample.
Analyzing Volatile Impurities: Identifying and quantifying other volatile impurities that may be present in the monomer or polymer.
Studying Degradation Products: Analyzing the volatile compounds that are released during the thermal or chemical degradation of poly(this compound).
This technique avoids the direct injection of the non-volatile polymer matrix into the GC system, which could lead to contamination and column degradation. nih.gov
Thermal Analysis Methods (e.g., Thermogravimetric Analysis for Degradation Studies)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) is a primary method for investigating the thermal stability and degradation of polymers. researchgate.net
In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting data, a TGA curve, plots the percentage of weight loss versus temperature. This information is critical for understanding the thermal decomposition behavior of polymers derived from this compound.
Studies on similar polysiloxanes have shown that their thermal stability is influenced by factors such as molecular weight and the presence of different substituent groups. researchgate.net The degradation of polysiloxanes in an inert atmosphere often proceeds through depolymerization, leading to the formation of cyclic oligomers. Coupling TGA with mass spectrometry (TGA-MS) allows for the identification of the evolved gases during decomposition, providing a more detailed understanding of the degradation mechanism. tainstruments.com
Illustrative TGA Data for a Poly(this compound) Sample in Nitrogen
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 100 - 250 | ~2% | Loss of volatile impurities/moisture |
| 350 - 500 | ~85% | Main chain degradation |
| > 500 | - | Residual char |
This table presents hypothetical data for illustrative purposes.
X-ray Based Techniques for Elemental Composition and Crystal Structure
X-ray based techniques provide valuable information about the elemental composition and atomic arrangement within a material.
For small molecules like this compound, single-crystal X-ray diffraction (XRD) can be used to determine the precise three-dimensional arrangement of atoms in a crystalline state, providing definitive structural information, including bond lengths and angles. nih.govmdpi.com This technique is the gold standard for molecular structure determination. nih.gov
In the case of polymers derived from this compound, which are often amorphous or semi-crystalline, X-ray diffraction can provide insights into the degree of crystallinity and the arrangement of polymer chains. The presence of sharp peaks in the diffraction pattern indicates crystalline regions, while broad halos are characteristic of amorphous material. researchgate.net
X-ray photoelectron spectroscopy (XPS) is another powerful surface-sensitive technique that can be used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. This is particularly useful for analyzing the surface chemistry of modified polymers or thin films.
Theoretical and Computational Studies on Dimethyl Vinyl Silane Systems
Molecular Simulation Techniques for Polymer Behavior and Interfacial Phenomena
While quantum mechanics is ideal for single molecules or small clusters, molecular simulation techniques are employed to study the behavior of large systems, such as polymers and their interaction with other materials. These methods use classical mechanics to model the interactions between atoms.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By integrating Newton's equations of motion, MD simulations can predict how a system evolves, providing insights into macroscopic properties based on microscopic interactions.
In the context of dimethyl(vinyl)silane, a key application of MD is to study the properties of polymers derived from it, such as poly(this compound). Although specific MD studies on this particular polymer are scarce, extensive research on the structurally similar poly(dimethyl siloxane) (PDMS) demonstrates the power of this technique. researchgate.netliberty.edu MD simulations are used to investigate the compatibility of polysiloxane-based polymers with other polymers by calculating parameters like the Flory-Huggins interaction parameter (χ). researchgate.net These simulations can predict whether a blend of two polymers will mix or phase-separate. Furthermore, MD can be used to calculate important material properties such as the glass transition temperature (Tg), surface energy, and mechanical moduli, which are crucial for designing materials for specific applications, like coatings or membranes. liberty.edu
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In polymer science, Kinetic Monte Carlo (KMC) methods are particularly useful for simulating polymerization processes. KMC can model the complex sequence of chemical reactions that occur during polymerization, including initiation, propagation, termination, and chain transfer events.
For systems involving silanes, MC simulations can be employed to understand the kinetics of hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxanes. By modeling the probabilistic nature of these reactions, KMC can predict how reaction conditions (e.g., monomer concentration, temperature) affect the rate of polymerization and the molecular weight distribution of the resulting polymer. While detailed KMC studies specifically on this compound polymerization are not widely published, the methodology is a powerful tool for investigating the kinetics of similar vinyl polymer and silane (B1218182) polymerization systems. researchgate.net
Computational Insights into Reaction Mechanisms and Catalysis
Understanding the precise pathway a chemical reaction follows is crucial for optimizing reaction conditions and developing new catalysts. Computational chemistry, particularly DFT, is an indispensable tool for elucidating reaction mechanisms.
For reactions involving this compound, such as hydrosilylation or polymerization, DFT calculations can map out the entire potential energy surface of the reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. The energy differences between these species allow for the calculation of activation energies, which determine the rate of the reaction.
A relevant example is the computational study of the silylation of vinyl arenes with hydrodisiloxanes, a reaction that produces compounds structurally related to functionalized this compound. nih.govnih.gov In such studies, DFT (using functionals like M06-2X) is used to explore the detailed reaction mechanism. Calculations can reveal why certain bonds are preferentially broken and formed, and explain the role of catalysts or reagents. For instance, computations can show how a catalyst lowers the activation energy of a key step or why a reaction proceeds through a specific set of intermediates. These insights are critical for the rational design of more efficient and selective catalytic processes for the synthesis and functionalization of vinyl silanes. nih.govnih.gov
Academic and Research Applications of Dimethyl Vinyl Silane in Materials Science and Synthesis
Utility in Organic Synthesis as a Reagent and Building Block
In the realm of organic synthesis, dimethyl(vinyl)silane serves as a crucial reagent and building block for the construction of complex molecular architectures. Its reactivity has been harnessed to facilitate carbon-carbon bond formation, act as a precursor to other valuable synthetic intermediates, and serve as a masked functional group.
Enabling Carbon-Carbon Bond Formation through Cross-Coupling
One of the most significant applications of this compound is its participation in palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the vinyl group of the silane (B1218182) with an organic halide. The dimethylsilyl group plays a crucial role in activating the vinyl group for this transformation.
The Hiyama-Denmark cross-coupling, a fluoride-activated variant of the Hiyama coupling, has been shown to be particularly effective for vinylsilanes. In these reactions, an activating agent, such as a fluoride (B91410) salt, cleaves the silicon-carbon bond, generating a reactive vinyl-metal species in situ, which then couples with the organic halide in the presence of a palladium catalyst. This methodology has been successfully applied to the synthesis of a variety of substituted styrenes and other vinylated aromatic and heteroaromatic compounds.
Research has demonstrated the coupling of various aryl halides with vinylsilanes, including those with a dimethylsilyl group. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and stereoselectivity.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions Involving Vinylsilanes
| Aryl Halide | Vinylsilane Derivative | Catalyst/Ligand | Activator | Solvent | Yield (%) |
| 1-Iodonaphthalene | Vinyltrimethylsilane | Pd(OAc)₂ / P(o-tol)₃ | TASF | HMPA | 95 |
| 4-Iodoanisole | Potassium (E)-2-(dimethyl(phenyl)silyl)vinylsilanolate | Pd₂(dba)₃ | - | THF | 85 |
| 4-Bromobenzonitrile | (E)-Dimethyl(styryl)silanol | [Pd(allyl)Cl]₂ / P(t-Bu)₃ | TBAF | THF | 92 |
| 1-Bromo-4-fluorobenzene | Vinyltrimethoxysilane (B1682223) | PdCl₂(PPh₃)₂ | TBAF | Dioxane | 88 |
This table presents representative examples of Hiyama and Hiyama-Denmark cross-coupling reactions, illustrating the general utility of vinylsilanes in carbon-carbon bond formation. Specific conditions and yields can vary based on the exact substrates and reagents used.
Precursor for Functionalized Allylsilanes and Dienes
This compound is a valuable starting material for the synthesis of more complex and functionally diverse molecules, such as allylsilanes and conjugated dienes. These products are themselves important building blocks in organic synthesis.
One approach to the synthesis of functionalized allylsilanes involves the silyl-Heck reaction. While this reaction can be used to produce vinylsilanes, it can also be adapted to generate allylsilanes. For instance, the palladium-catalyzed reaction of an alkene with a silyl (B83357) halide can lead to the formation of an allylsilane. By extension, derivatives of this compound can be employed in related transformations to access a variety of substituted allylsilanes.
Furthermore, this compound can be utilized in ruthenium-catalyzed silylative coupling reactions with terminal dienes. This process allows for the stereoselective synthesis of (E,E)-dienylsilanes, with the elimination of ethylene (B1197577) as a byproduct. This method provides an efficient route to conjugated diene systems, which are prevalent in many natural products and organic materials.
Use as a Masked Hydroxyl Group via Fleming-Tamao Oxidation
In multi-step organic synthesis, it is often necessary to protect or mask a functional group to prevent it from reacting under certain conditions. The dimethylsilyl group in this compound can serve as a "masked" hydroxyl group. This strategy relies on the Fleming-Tamao oxidation, a powerful reaction that converts a carbon-silicon bond into a carbon-oxygen bond with retention of stereochemistry. ucl.ac.ukorgsyn.orgnih.gov
The process involves the installation of the dimethyl(vinyl)silyl group at a specific position in a molecule. This group is generally stable to a wide range of reaction conditions that might affect a free hydroxyl group. At a later stage in the synthesis, the carbon-silicon bond can be oxidatively cleaved to unmask the hydroxyl group. The oxidation is typically carried out using a peroxy acid, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), often in the presence of a fluoride source or a Lewis acid to activate the silane. ucl.ac.uk Vinylsilanes that have oxygen substitution on the silicon atom are known to be particularly reactive in the Tamao-Fleming oxidation. nih.gov
Synthesis of Vinylated Organotin Compounds
While not the most common application, the vinyl group from a silane can potentially be transferred to a tin atom to form a vinylated organotin compound. However, the direct synthesis of vinylated organotin compounds, such as vinyltributyltin, from this compound is not a well-documented or standard procedure. The more conventional and widely used methods for preparing vinyltributyltin involve the reaction of a vinyl Grignard reagent (vinylmagnesium bromide) with tributyltin chloride or the hydrostannylation of acetylene (B1199291) with tributyltin hydride. wikipedia.orgorganic-chemistry.org
For context, the synthesis via the Grignard route proceeds as follows:
CH₂=CHMgBr + Bu₃SnCl → CH₂=CHSnBu₃ + MgBrCl
This reaction provides a direct and efficient method for creating the carbon-tin bond of the vinyl group. The hydrostannylation of acetylene is another effective, atom-economical approach. These established methods are generally preferred for the synthesis of vinylated organotin compounds.
Surface Modification and Interfacial Engineering
The reactivity of the silyl group in this compound also makes it a valuable tool for the modification of inorganic surfaces, leading to applications in materials science and interfacial engineering.
Covalent Grafting onto Inorganic Solid Supports (Silica, Glass)
The surface of inorganic materials like silica (B1680970) and glass is rich in hydroxyl (-OH) groups. These surface silanol (B1196071) groups provide reactive sites for the covalent attachment of silane coupling agents, including this compound. The process, known as silanization, results in the formation of a stable, covalently bound organic monolayer on the inorganic substrate. pnnl.govuah.edu
The grafting of this compound onto a silica or glass surface typically involves the reaction of the silane with the surface hydroxyl groups. This reaction can be carried out from either the vapor phase or a solution in an anhydrous organic solvent. The presence of a small amount of moisture can sometimes facilitate the reaction by hydrolyzing the silane to a more reactive silanol intermediate, which then condenses with the surface hydroxyls. The result is the formation of a robust Si-O-Si linkage between the silane and the substrate.
This surface modification transforms the properties of the inorganic support. The originally hydrophilic surface becomes more hydrophobic due to the presence of the organic dimethyl(vinyl)silyl groups. The vinyl groups on the now-functionalized surface are available for further chemical reactions, allowing for the subsequent grafting of polymers or other organic molecules. This provides a powerful method for creating hybrid organic-inorganic materials with tailored properties for applications in chromatography, catalysis, and as reinforcing fillers in polymer composites. A general procedure for such a surface modification is outlined in the table below.
Table 2: General Procedure for the Covalent Grafting of this compound onto a Silica Surface
| Step | Procedure | Purpose |
| 1. Substrate Preparation | The silica substrate is cleaned and activated by treating with an acid (e.g., HNO₃) or by heating to remove adsorbed water and expose surface silanol groups. | To ensure a clean and reactive surface for efficient grafting. |
| 2. Silanization | The activated silica is immersed in a solution of this compound in an anhydrous solvent (e.g., toluene) and refluxed for several hours under an inert atmosphere. | To facilitate the reaction between the silane and the surface hydroxyl groups. |
| 3. Washing | The modified silica is thoroughly washed with the solvent and then with other solvents like ethanol (B145695) to remove any unreacted silane. | To remove physisorbed molecules and ensure only covalently bound silane remains. |
| 4. Curing | The washed silica is dried in an oven at an elevated temperature (e.g., 100-120 °C). | To promote further condensation and strengthen the covalent bonds to the surface. |
Adhesion Promotion and Compatibility Enhancement in Composites (e.g., Wood, Epoxy Resins)
In wood composites, the hydroxyl groups (-OH) present in cellulose (B213188) and lignin (B12514952) on the wood surface provide active sites for reaction. The silane portion of this compound, after hydrolysis to a silanol (Si-OH), can condense with these surface hydroxyls, forming stable covalent siloxane bonds (Si-O-Cellulose). ccl.net Simultaneously, the vinyl group of the silane is available to copolymerize or react with the functional groups of the polymeric matrix, such as an epoxy resin, during the curing process. sinosil.com This creates a strong and durable link between the wood surface and the resin, which is critical for effective stress transfer from the matrix to the reinforcement, thereby improving the mechanical properties and moisture resistance of the wood-polymer composite.
For epoxy resin composites, this compound and similar functional silanes are used to promote adhesion to inorganic fillers (like glass or silica) and substrates. sinosil.com The silane chemically bonds to the substrate surface, while the vinyl group can react with the epoxy resin or its curing agent, integrating it into the polymer network. This improved interfacial bonding enhances the composite's mechanical strength and resistance to environmental degradation. sinosil.com
Improvement of Filler-Polymer Interactions
In the fabrication of composite materials, the interface between the inorganic filler and the organic polymer matrix is often a point of weakness. Silane coupling agents like this compound are employed to modify the surface of fillers, transforming them from hydrophilic to organophilic and enhancing their compatibility with the polymer matrix. nbinno.comnbinno.com This surface modification is crucial for achieving uniform dispersion of the filler and strong interfacial adhesion. nbinno.commsrjournal.com
The mechanism involves the silane acting as a molecular bridge. nbinno.com The hydrolyzable group on the silicon atom reacts with hydroxyl groups on the surface of inorganic fillers (e.g., silica, alumina), forming stable covalent bonds. nbinno.com The vinyl group, which is organophilic, extends outward from the filler surface and can chemically bond with the polymer matrix during polymerization or cross-linking. nbinno.com This results in a significant improvement in the interaction between the filler and the polymer. nbinno.com
The enhanced interfacial adhesion leads to several benefits:
Improved Filler Dispersion: Surface treatment prevents the agglomeration of filler particles, leading to a more uniform distribution within the polymer matrix. nbinno.com
Enhanced Mechanical Properties: Stronger interfacial bonding facilitates efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in increased tensile strength, flexural modulus, and impact resistance. nbinno.comnbinno.com
Increased Durability: The improved compatibility and adhesion at the interface can lead to better resistance to environmental factors such as moisture, which could otherwise compromise the composite's integrity. nbinno.com
| Property | Effect of Silane Treatment on Filler | Resulting Improvement in Composite |
|---|---|---|
| Surface Energy | Reduces surface hydrophilicity, making it more compatible with organic polymers. | Enhanced filler dispersion and reduced particle agglomeration. nbinno.com |
| Interfacial Bonding | Forms covalent bonds between the filler and the polymer matrix. nbinno.com | Improved stress transfer, leading to higher tensile and flexural strength. nbinno.comnbinno.com |
| Moisture Resistance | Creates a more hydrophobic interface. | Better retention of mechanical properties in humid environments. nbinno.com |
Precursors for Advanced Inorganic Materials Development
This compound is a valuable single-source precursor in the synthesis of silicon carbide (SiC), an advanced ceramic known for its high strength, thermal conductivity, and chemical resistance. The use of organosilicon precursors in a process like Chemical Vapor Deposition (CVD) allows for the formation of SiC films at lower temperatures compared to traditional methods. researchgate.net
Vinylsilanes are considered promising candidates for SiC production because their molecular structure contains both silicon and carbon. researchgate.netacs.org The vinyl group provides a readily available carbon source. Research has shown that vinylsilane precursors can decompose more easily than separate silicon (e.g., monosilane) and carbon (e.g., propane) sources, facilitating the growth of high-quality SiC films at reduced temperatures. researchgate.net The use of a single-source precursor like this compound can also help in achieving a desired Si/C ratio of 1:1 in the final ceramic material. researchgate.net The pyrolysis of polyvinylsilane, a polymer derived from vinylsilane monomers, is another established route to producing silicon carbide. acs.org
| Precursor Type | Examples | Key Advantage | Reference |
|---|---|---|---|
| Single-Source (Vinyl) | Vinylsilane, this compound | Allows for lower deposition temperatures and good stoichiometric control (Si/C ratio of 1:1). | researchgate.net |
| Single-Source (Methyl) | Methyltrichlorosilane (MTS), Methylsilane | Commonly used in APCVD; stoichiometry is inherent in the molecule. | nih.gov |
| Dual-Source | Silane (SiH4) + Methane (CH4) or Propane (C3H8) | Allows for independent control of Si and C sources. | nih.gov |
Silicon oxycarbide (SiOC) is a class of polymer-derived ceramics that exhibit unique properties, including high thermal stability and oxidation resistance, making them suitable for applications in demanding environments. These amorphous materials consist of a network of silicon, oxygen, and carbon atoms.
Organosilicon compounds, such as this compound, can serve as precursors for SiOC synthesis. The process typically involves the hydrolysis and condensation of the silane to form a preceramic polymer (a polysiloxane or carbosiloxane network), followed by pyrolysis at high temperatures in an inert atmosphere. During hydrolysis, the reactive groups on the silicon atom (e.g., chloro or alkoxy groups, though not present on this compound itself, its derivatives like Chloro(dimethyl)vinylsilane are relevant) are converted to silanols, which then condense to form Si-O-Si linkages. acs.org The organic groups attached to the silicon, in this case, the dimethyl and vinyl groups, serve as the carbon source for the final SiOC ceramic. The vinyl group, in particular, can participate in cross-linking reactions during the polymer-to-ceramic conversion, which can increase the ceramic yield. The precise ratio of Si, O, and C in the final material can be tuned by selecting appropriate precursors and controlling the synthesis conditions. acs.org
Development of Specialty Polymeric and Organosilicon Materials
This compound is a key building block in the synthesis of functional silicone fluids and resins. Standard polydimethylsiloxane (B3030410) (PDMS) fluids are known for their thermal stability and low viscosity changes with temperature but lack reactive sites for cross-linking. silicorex.comresearchgate.net By incorporating vinyl groups into the silicone backbone or as end-groups, the properties of the resulting material can be precisely tuned.
The synthesis often starts with a related compound, Chloro(dimethyl)vinylsilane, which is used to prepare silicon-containing polymers. sigmaaldrich.com The incorporation of the vinyl functionality creates reactive sites along the polymer chain. These vinyl groups can undergo various chemical reactions, most notably hydrosilylation (an addition reaction with a Si-H group), which is a common mechanism for curing silicone elastomers and resins. This allows for the creation of cross-linked networks, transforming a liquid silicone fluid into a solid rubber or a hard resin.
By controlling the concentration and location of vinyl groups derived from this compound, manufacturers can tailor the properties of the final product, such as:
Cure Speed: Higher vinyl content can lead to faster curing times.
Hardness and Modulus: The degree of cross-linking, determined by the vinyl group concentration, directly influences the hardness and mechanical strength of the cured silicone.
Viscosity: The molecular weight and structure of the vinyl-functional silicone fluid determine its initial viscosity.
Adhesion: The presence of reactive vinyl groups can also be used to enhance adhesion to various substrates when formulated with appropriate adhesion promoters. shinetsusilicone-global.com
| Functional Group Introduced | Source Monomer Example | Effect on Silicone Polymer Property | Application |
|---|---|---|---|
| Vinyl (-CH=CH2) | This compound | Provides reactive sites for cross-linking (curing), allowing control over hardness and elasticity. | Silicone elastomers, resins, encapsulants. silicorex.com |
| Phenyl (-C6H5) | Diphenyldichlorosilane | Increases thermal stability, oxidative resistance, and refractive index. | High-temperature fluids, optical materials. |
| Amino (-NH2) | Aminopropyltriethoxysilane | Enhances adhesion to substrates, provides sites for further chemical modification. | Adhesion promoters, surface modifiers. nbinno.comshinetsusilicone-global.com |
| Epoxy | Glycidoxypropyltrimethoxysilane | Improves adhesion to a wide range of organic and inorganic materials. sinosil.com | Coupling agents, coatings, adhesives. sinosil.com |
Modified Rubbers and Elastomers for Enhanced Performance
This compound and related vinyl silane compounds serve a critical role as coupling agents and surface modifiers in the formulation of advanced rubbers and elastomers. Their bifunctional nature, possessing both a reactive vinyl group and hydrolyzable silyl groups, allows them to form a durable molecular bridge between inorganic fillers and organic polymer matrices. rubbernews.comsinosil.com This interfacial bonding is crucial for enhancing the performance of the final composite material.
This enhanced filler-polymer interaction leads to several significant improvements in the material's properties:
Improved Filler Dispersion: By increasing the compatibility between the filler and the rubber, the silane coupling agent facilitates a more uniform dispersion of filler particles throughout the matrix, preventing aggregation. sinosil.comresearchgate.net
Enhanced Mechanical Strength: The covalent bonds formed at the interface allow for more effective stress transfer from the flexible rubber matrix to the rigid filler particles. This results in notable increases in tensile strength, tear strength, and modulus. sci-hub.sesinosil.com
Reduced Hysteresis: Stronger interaction between the filler and polymer reduces internal friction, leading to lower heat buildup under dynamic stress and improved rolling resistance in applications like tires.
Research into nano-alumina filled silicone rubber composites has demonstrated the significant impact of using a vinyl silane, vinyl tri-methoxysilane, as a molecular bridge. The in-situ modification during the curing process creates chemical bonds between the nano-alumina particles and the silicone rubber chains. sci-hub.se This strengthened interfacial interaction is directly responsible for the observed improvements in mechanical and dielectric properties. sci-hub.se
| Property | Silicone Rubber (SIR)/Alumina Composite | SIR/Alumina-VTMS Composite | Percentage Improvement |
|---|---|---|---|
| Tensile Strength (MPa) | 4.1 | 5.8 | 41.5% |
| Elongation at Break (%) | 450 | 380 | -15.6% |
| Tear Strength (kN/m) | 11.5 | 16.2 | 40.9% |
| AC Breakdown Strength (kV/mm) | 85.4 | 109.2 | 27.9% |
Research into Optoelectronic Materials via Polyhedral Oligomeric Silsesquioxanes (POSS) Functionalization
The integration of Polyhedral Oligomeric Silsesquioxanes (POSS) into polymer matrices is a promising strategy for developing advanced hybrid materials for optoelectronic applications. rsc.org POSS are nanostructured molecules with a rigid, inorganic silica cage-like core and organic functional groups at the vertices. phantomplastics.commdpi.com This unique hybrid nature allows for the combination of the desirable properties of both organic materials (e.g., processability, functionality) and inorganic materials (e.g., thermal stability, rigidity). rsc.org
In the field of optoelectronics, particularly for devices such as organic light-emitting diodes (OLEDs), aggregation of organic chromophores in the solid state often leads to fluorescence quenching, which diminishes device efficiency. researchgate.netnih.gov The three-dimensional, nanoscale structure of POSS can be leveraged to mitigate this issue. researchgate.net By attaching chromophores to the vertices of a POSS cage or incorporating POSS units into a polymer backbone, the rigid core acts as a bulky spacer, effectively isolating the chromophores and preventing intermolecular aggregation. nih.gov
This compound functionality is crucial in this context. A vinyl group attached to one or more silicon vertices of the POSS cage serves as a reactive site. nih.gov This allows the POSS nanostructure to be covalently incorporated into a polymer matrix through various polymerization techniques, such as hydrosilylation or radical polymerization. nih.govnih.govmdpi.com This covalent attachment ensures a stable and uniform dispersion of POSS units throughout the material, which is essential for achieving consistent and enhanced properties. ijspr.com
The incorporation of vinyl-functionalized POSS into polymers for optoelectronic and related applications has been shown to yield several benefits:
Enhanced Thermal Stability: The inorganic silica core of POSS imparts greater thermal resistance to the polymer matrix. mdpi.com
Improved Mechanical Properties: The rigid nanostructure can reinforce the polymer, increasing strength and modulus. mdpi.com
Tailored Dielectric Properties: The introduction of POSS can modify the dielectric constant of the material, which is a critical parameter in many electronic devices. ijspr.com
Controlled Refractive Index: The hybrid nature of POSS allows for the tuning of the material's refractive index, an important consideration for optical devices. phantomplastics.com
Research on composites made from vinyl-terminated polydimethyl siloxane (PDMS) and monofunctional POSS has demonstrated the positive effect on dielectric properties. The chemical incorporation of POSS into the PDMS resin resulted in a nanocomposite with a higher dielectric constant and increased dielectric strength, indicating improved insulating properties crucial for electronic components. ijspr.com
| POSS Content (wt%) | Dielectric Constant (at 1 kHz) | Dielectric Strength (kV/mm) |
|---|---|---|
| 0 (Neat PDMS) | 2.80 | 21.5 |
| 1 | 2.92 | 23.4 |
| 3 | 3.01 | 25.1 |
| 5 | 3.15 | 27.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
